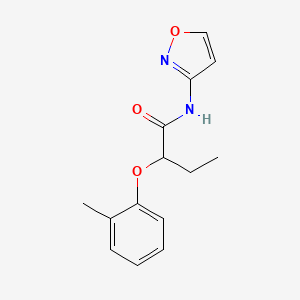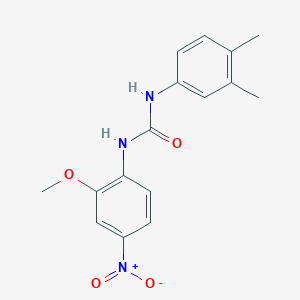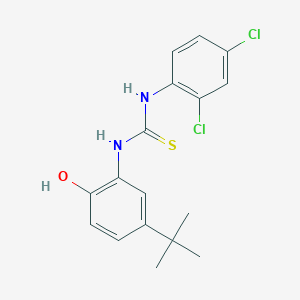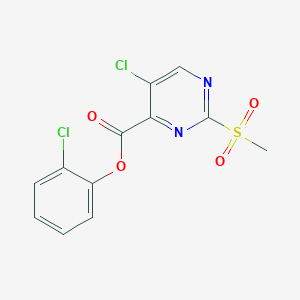
2-chlorophenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate
説明
Synthesis Analysis
Synthesis of related compounds involves complex reactions, where pyrimidine derivatives are obtained through various chemical processes. For example, reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines result in the formation of 2-amino-5-chloro-4-pyrimidinecarboxylic acid, whereas esters of the same acid react to form 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under similar conditions (Blyumin & Volovenko, 2000). Another study details the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine from 4,6-dichloro-2-(methylthio)pyrimidine, including molecular and electronic structure authenticated through spectroscopic studies (Krishna Murthy et al., 2019).
Molecular Structure Analysis
X-ray diffraction techniques have been pivotal in determining the crystal structure of pyrimidine derivatives, providing insights into the spatial arrangement and interactions within molecules. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been elucidated, showcasing the monoclinic space group and revealing two crystallographically independent molecules in the asymmetric unit (Hu Yang, 2009).
Chemical Reactions and Properties
Chemical reactions of pyrimidine derivatives often involve nucleophilic substitution, where reactivity patterns can vary significantly depending on the substituents and conditions. Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have been described, demonstrating the influence of weak bases and the selective displacement of chloride or sulfone groups (Baiazitov et al., 2013).
科学的研究の応用
Synthesis and Reactivity
The compound has been a subject of interest in the synthesis of heterocyclic compounds, demonstrating its utility in forming diverse chemical structures. For instance, reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines exhibit inverse reactivity in the pyrimidine ring, leading to the formation of 2-amino-5-chloro-4-pyrimidinecarboxylic acid and 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under similar conditions (Blyumin & Volovenko, 2000). Additionally, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines highlight the compound's selective reactivity, offering insights into designing more efficient synthesis routes for related compounds (Baiazitov et al., 2013).
Crystal Structure Analysis
Research has also delved into understanding the crystal structures of related compounds, which is crucial for drug design and development. Studies on pyrimethamine salts, which share structural similarities with 2-chlorophenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate, reveal complex hydrogen-bonding patterns and supramolecular motifs. These findings are instrumental in crystal engineering and designing compounds with desired physicochemical properties (Sethuraman et al., 2003).
Potential Biological Applications
The synthesis of novel compounds utilizing 2-chlorophenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylate as a precursor or related chemical structures has been explored for potential biological applications. For example, derivatives synthesized through various chemical reactions have been evaluated for antimicrobial activities, highlighting the compound's role in developing new therapeutics (Akbari et al., 2008).
特性
IUPAC Name |
(2-chlorophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c1-21(18,19)12-15-6-8(14)10(16-12)11(17)20-9-5-3-2-4-7(9)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMJGXRMMLNZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)
![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)
![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)
![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)
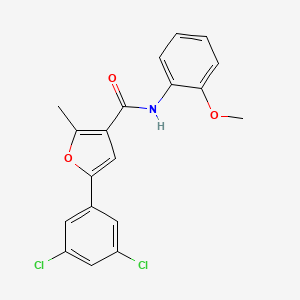
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)
![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)
